REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[F:4][C:5]([F:21])([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[C:6](OCC)=[O:7].NN>CC(O)(CC)C>[F:4][C:5]([F:21])([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[C:6]([NH:2][NH2:3])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C=1C=C2C=CC=NC2=CC1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(CC)O
|
Name
|
|
Quantity
|
12.58 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
31.05 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off from the reaction mixture
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.51 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |